Methyl 5-amino-2,4-dichlorobenzoate
Overview
Description
Methyl 5-amino-2,4-dichlorobenzoate is an organic compound with the molecular formula C8H7Cl2NO2. It is a derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring, along with a methyl ester group. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.
Types of Reactions:
Reduction: this compound can undergo reduction reactions, particularly at the amino group, to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Iron powder and ammonium chloride in methanol under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Sodium hydroxide in methanol at room temperature.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 5-amino-2,4-dichlorobenzoic acid.
Scientific Research Applications
Methyl 5-amino-2,4-dichlorobenzoate is widely used in scientific research due to its versatility:
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It is an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2,4-dichlorobenzoate involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme kinetics. In medicinal chemistry, its derivatives may interact with biological receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 2,4-dichlorobenzoate: Lacks the amino group, making it less reactive in certain biochemical applications.
5-Amino-2,4-dichlorobenzoic acid: Lacks the ester group, affecting its solubility and reactivity.
Methyl 5-amino-2-chlorobenzoate: Has only one chlorine atom, altering its chemical properties and reactivity.
Uniqueness: Methyl 5-amino-2,4-dichlorobenzoate is unique due to the presence of both amino and dichloro substituents, along with a methyl ester group. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
methyl 5-amino-2,4-dichlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCAZCJSGABHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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